3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 796963-34-3
VCID: VC5483524
InChI: InChI=1S/C6H11N.ClH/c1-5-2-6(7,3-5)4-5;/h2-4,7H2,1H3;1H
SMILES: CC12CC(C1)(C2)N.Cl
Molecular Formula: C6H12ClN
Molecular Weight: 133.62

3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride

CAS No.: 796963-34-3

Cat. No.: VC5483524

Molecular Formula: C6H12ClN

Molecular Weight: 133.62

* For research use only. Not for human or veterinary use.

3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride - 796963-34-3

Specification

CAS No. 796963-34-3
Molecular Formula C6H12ClN
Molecular Weight 133.62
IUPAC Name 3-methylbicyclo[1.1.1]pentan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H11N.ClH/c1-5-2-6(7,3-5)4-5;/h2-4,7H2,1H3;1H
Standard InChI Key HEFXSDWFJRDUTJ-UHFFFAOYSA-N
SMILES CC12CC(C1)(C2)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound exhibits the following defining properties:

PropertyValueSource
Molecular formulaC₆H₁₂ClN
Molecular weight133.62 g/mol
IUPAC name3-methylbicyclo[1.1.1]pentan-1-amine hydrochloride
SMILESCC12CC(C1)(C2)N.Cl
InChIKeyCMLXTYOTLRJVJX-UHFFFAOYSA-N

The bicyclo[1.1.1]pentane core imposes significant steric strain, forcing the methyl and amine groups into a fixed spatial arrangement. X-ray crystallography of analogous BCP compounds reveals bond angles of approximately 90° at the bridgehead carbons, contributing to enhanced metabolic stability compared to linear or aromatic analogs .

Structural Analysis

The amine group at the bridgehead position (C1) participates in hydrogen bonding, while the methyl group at C3 introduces steric bulk that influences reactivity. Density functional theory (DFT) calculations predict a dipole moment of 2.8 D, favoring interactions with polar biological targets . The hydrochloride salt form improves solubility in polar solvents, with preliminary data suggesting aqueous solubility >50 mg/mL at pH 3–5 .

Synthesis and Industrial Scalability

Key Synthetic Routes

The synthesis of 3-methylbicyclo[1.1.1]pentan-1-amine hydrochloride involves multistep transformations from bicyclo[1.1.1]pentane-1-carboxylic acid derivatives. A patented route (adapted from ) outlines the following sequence:

  • Carbonyl Reduction: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid dimethyl ester undergoes selective reduction using borane-tetrahydrofuran (BH₃·THF) to yield 3-(hydroxymethyl)-BCP-1-carboxylate (83% yield) .

  • Bromination: Treatment with PBr₃ and triphenylphosphine converts the hydroxyl group to bromide (92% purity) .

  • Hydrolysis and Dehalogenation: Alkaline hydrolysis followed by palladium-catalyzed dehalogenation produces 3-methyl-BCP-1-carboxylic acid. Subsequent Curtius rearrangement or Hofmann degradation introduces the amine group, which is then protonated with HCl to form the hydrochloride salt .

Process Optimization

Critical parameters for industrial-scale production include:

  • Temperature Control: Maintain ≤30°C during bromination to prevent ring-opening side reactions .

  • Catalyst Loading: 10–15% Pd/C achieves complete dehalogenation within 12 hours .

  • Salt Formation: Stoichiometric HCl in ethyl acetate yields the hydrochloride with >99% purity .

Pharmaceutical and Material Science Applications

Drug Discovery

The BCP scaffold serves as a bioisostere for tert-butyl groups and aromatic rings, enabling novel interactions with protein targets:

  • Neurological Agents: Incorporation into dopamine D3 receptor ligands improves blood-brain barrier penetration by 40% compared to phenyl analogs .

  • Enzyme Inhibitors: BCP-containing inhibitors of monoamine oxidase B (MAO-B) show IC₅₀ values of 12 nM, with 10-fold selectivity over MAO-A .

Advanced Materials

The compound’s rigidity and thermal stability (decomposition temperature >250°C) make it suitable for:

  • Polymer Crosslinking: Epoxy resins modified with 5% BCP-amine exhibit 30% higher tensile strength .

  • Metal-Organic Frameworks (MOFs): Coordination with Cu(II) ions produces porous materials with surface areas exceeding 1,500 m²/g .

Future Directions

Ongoing research priorities include:

  • Developing enantioselective syntheses to access chiral BCP derivatives.

  • Investigating in vivo pharmacokinetics of BCP-based CNS therapeutics.

  • Engineering BCP-containing polymers for high-temperature aerospace applications.

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